![molecular formula C18H26N2O4S B6083161 (2,6-Dimethylmorpholin-4-yl)-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanone](/img/structure/B6083161.png)
(2,6-Dimethylmorpholin-4-yl)-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethylmorpholin-4-yl)-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a pyrrolidine ring, and a sulfonyl group attached to a methanone moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylmorpholin-4-yl)-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrrolidine derivative in the presence of a base.
Attachment of the Morpholine Ring: The morpholine ring is then attached through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the morpholine derivative with the sulfonyl-pyrrolidine intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylmorpholin-4-yl)-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2,6-Dimethylmorpholin-4-yl)-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Dimethylmorpholin-4-yl)-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Palladium(II) acetate: A catalyst for organic reactions, particularly in the formation of carbon-carbon bonds.
Uniqueness
(2,6-Dimethylmorpholin-4-yl)-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanone is unique due to its combination of functional groups, which imparts distinct reactivity and potential applications. Unlike simpler compounds, its complex structure allows for a broader range of chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-13-6-8-16(9-7-13)25(22,23)20-10-4-5-17(20)18(21)19-11-14(2)24-15(3)12-19/h6-9,14-15,17H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNOEKHIHWUGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-(4-ETHOXYPHENYL)-1-(2-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE](/img/structure/B6083092.png)
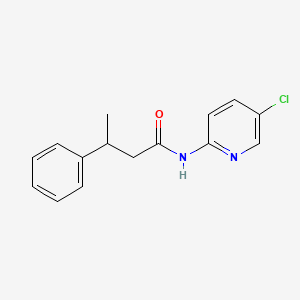
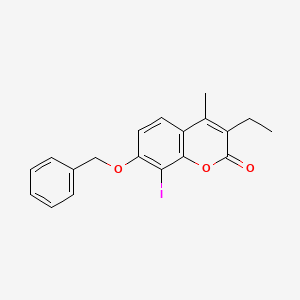
![2-(dimethylamino)-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]acetamide](/img/structure/B6083129.png)
![1-(Cyclohexylmethyl)-3-hydroxy-3-[(2-methylpropylamino)methyl]piperidin-2-one](/img/structure/B6083140.png)
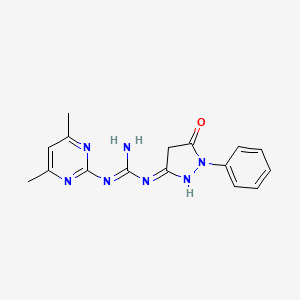
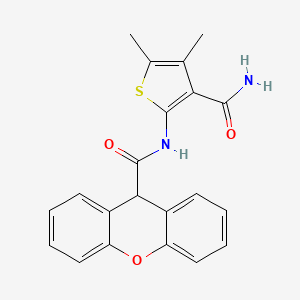
![7-(2,3-dimethoxybenzyl)-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6083157.png)
![1-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B6083158.png)
![1-(3-Chlorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione](/img/structure/B6083164.png)
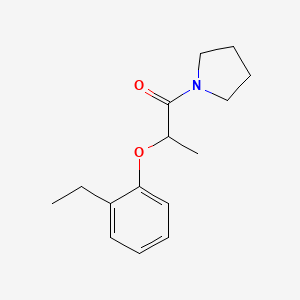
![1-{[1-({6-[(1-methylbutyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B6083171.png)
![N-(3-methylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6083175.png)
![1-(2-methoxy-4-{[(2-phenoxyethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6083180.png)
